molecular formula C7H15NPb B11945579 Triethylplumbylformonitrile CAS No. 13732-17-7

Triethylplumbylformonitrile

Cat. No.: B11945579
CAS No.: 13732-17-7
M. Wt: 320 g/mol
InChI Key: FZDFKTFIFIDNBA-UHFFFAOYSA-N
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Description

Triethylplumbylformonitrile is an organometallic compound with the molecular formula C₇H₁₅NPb It is characterized by the presence of a lead atom bonded to three ethyl groups and a formonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethylplumbylformonitrile typically involves the reaction of lead(II) acetate with triethylamine and formonitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as column chromatography, may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethylplumbylformonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state lead compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Lead oxides and nitriles.

    Reduction: Lead hydrides and amines.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Triethylplumbylformonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triethylplumbylformonitrile involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Triethyllead chloride
  • Triethyllead acetate
  • Triethyllead iodide

Uniqueness

Triethylplumbylformonitrile is unique due to the presence of the formonitrile group, which imparts distinct chemical properties and reactivity compared to other triethyllead compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

13732-17-7

Molecular Formula

C7H15NPb

Molecular Weight

320 g/mol

IUPAC Name

triethylplumbylformonitrile

InChI

InChI=1S/3C2H5.CN.Pb/c4*1-2;/h3*1H2,2H3;;

InChI Key

FZDFKTFIFIDNBA-UHFFFAOYSA-N

Canonical SMILES

CC[Pb](CC)(CC)C#N

Origin of Product

United States

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